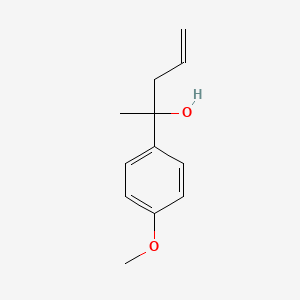
2-(4-Methoxyphenyl)pent-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of methoxyphenyl precursors with various aldehydes or ketones. For instance, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was achieved by reacting 4-methoxy-2-hydroxyacetophenone with 4-ethylbenzaldehyde . Similarly, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol was performed by treating a triazole derivative with sodium methoxide . These methods demonstrate the versatility of methoxyphenyl compounds in forming various chemical structures.
Molecular Structure Analysis
The molecular structures of methoxyphenyl compounds are often elucidated using X-ray crystallography, which provides detailed information about the crystal packing and intermolecular interactions. For example, the crystal structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid revealed intramolecular N-H...O and O-H...O interactions, as well as intermolecular interactions that stabilize the crystal structure . The geometry of these molecules is also optimized using DFT calculations to predict the molecular electrostatic potential, vibrational frequencies, and other properties .
Chemical Reactions Analysis
The reactivity of methoxyphenyl compounds can be explored through various chemical reactions. For instance, the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones led to the synthesis of brominated derivatives, which are useful in heterocyclic synthesis . Additionally, the reaction of a methoxyphenyl derivative with aniline and other amines was investigated, demonstrating the compound's potential for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl compounds are characterized using spectroscopic methods such as FT-IR, UV-visible, and NMR spectroscopy. These techniques provide insights into the vibrational modes, electronic transitions, and chemical environments of the atoms within the molecule. For example, the spectroscopic properties of a chalcone derivative were well-described by DFT-B3LYP/6-311++G(d,p) calculations, showing a good correlation with experimental data . The influence of the methoxy group on the molecular properties is evident in the additional stabilization it provides through intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Photocycloaddition and Olefin Oxidation
Photocycloaddition reactions involving vinyl ethers, such as those related to 2-(4-Methoxyphenyl)pent-4-en-2-ol, show interesting behaviors in the presence of CF3-substituted methoxyphenylpentenes. These reactions result in various photocycloadducts, demonstrating the compound's potential in photochemical synthesis (Haan, Zwart, & Cornelisse, 1997). Similarly, olefin oxidation processes using Pd(II) highlight the role of methoxyphenylpentenols in producing β-substituted ketones, a fundamental reaction for creating various synthetic intermediates (Hamed & Henry, 1997).
Proton Exchange Membranes
Research into new monomers for proton exchange membranes in fuel cells has involved compounds with methoxyphenyl groups. These materials, such as those derived from bis(4-fluorophenyl)sulfone and 4-methoxybenzeneboronic acid, demonstrate high proton conductivities and low methanol permeabilities, indicating their utility in fuel cell technology (Wang et al., 2012).
O-Glycosylation
4-(p-Methoxyphenyl)-4-pentenylthioglycosides (MPTGs) show promise in acid-catalyzed O-glycosylation reactions. These reactions are significant for oligosaccharide synthesis, demonstrating the compound's potential in complex carbohydrate assembly (Du & Ragains, 2019).
Hydrogen Bond Studies
Methoxyphenols, including compounds related to 2-(4-Methoxyphenyl)pent-4-en-2-ol, are studied for their ability to form strong intermolecular and intramolecular hydrogen bonds. These properties are important for understanding the behavior of antioxidants and biologically active molecules (Varfolomeev et al., 2010).
Antibacterial Applications
Studies on biphenyls derived from Rhynchosia suaveolens, similar in structure to 2-(4-Methoxyphenyl)pent-4-en-2-ol, have shown antibacterial activity. This indicates potential applications in developing new antibacterial agents (Khan & Shoeb, 1984).
Deprotection Reactions
The deprotection of methoxyphenylmethyl-type ethers, relevant to 2-(4-Methoxyphenyl)pent-4-en-2-ol, has been efficiently catalyzed by FeCl3, showcasing methods for the synthesis of alcohols from protected intermediates (Sawama et al., 2015).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Similar compounds have been known to target various kinases .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as competing with atp binding sites on the receptors .
Biochemical Pathways
Similar compounds have been found to affect signaling pathways in the cardiovascular system .
Pharmacokinetics
The compound’s molecular weight (19226) suggests that it may have good bioavailability .
Result of Action
Similar compounds have shown potent activity in vitro and in vivo .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)pent-4-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-9-12(2,13)10-5-7-11(14-3)8-6-10/h4-8,13H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHNXWMGXSPAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)pent-4-en-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)

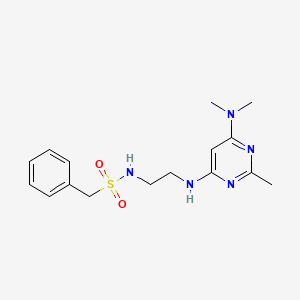

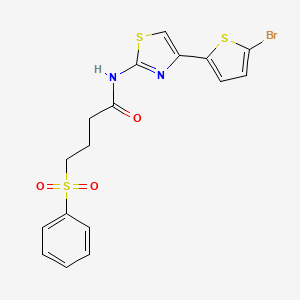
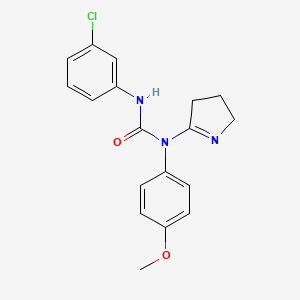
![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B3008359.png)
![1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3008362.png)
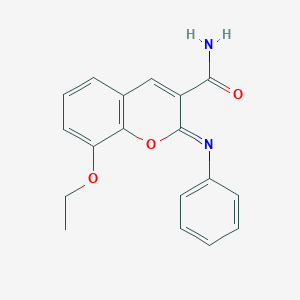
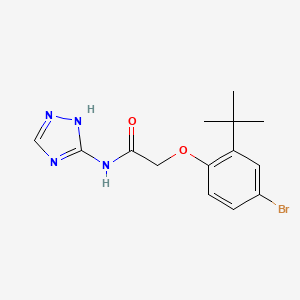
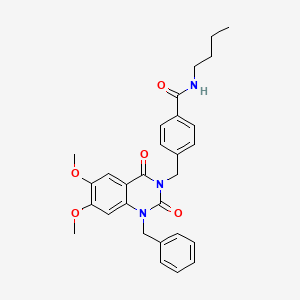
![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3008367.png)